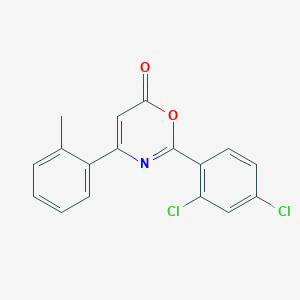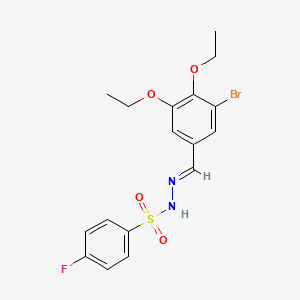![molecular formula C15H19N3O2S B5808549 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, commonly referred to as DMTD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DMTD is a thiadiazole-based compound that has been synthesized using different methods, and its mechanism of action has been the focus of numerous studies.
Wirkmechanismus
DMTD exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the activation of antioxidant enzymes, and the modulation of various signaling pathways. DMTD has been shown to inhibit the production of ROS by scavenging free radicals and reducing oxidative stress. DMTD also activates antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells against oxidative damage. DMTD modulates various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DMTD has been shown to possess various biochemical and physiological effects. DMTD has been shown to reduce oxidative stress, inflammation, and apoptosis. DMTD has also been shown to increase the activity of antioxidant enzymes, such as SOD and catalase. DMTD has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DMTD has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
DMTD has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. DMTD is also relatively inexpensive and readily available. However, DMTD has some limitations for lab experiments, including its poor solubility in water and its potential to form aggregates. DMTD also requires further investigation to determine its optimal dosage and administration route.
Zukünftige Richtungen
DMTD has several potential future directions, including its use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. DMTD can also be used as a potential antioxidant and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route of DMTD. DMTD can also be used as a potential drug delivery system for the targeted delivery of drugs to specific cells or tissues. Further studies are needed to determine the potential of DMTD as a drug delivery system.
Synthesemethoden
DMTD can be synthesized using different methods, including the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide in the presence of sodium acetate, followed by cyclization with phosphorus pentoxide. DMTD can also be synthesized using the reaction of 2-phenoxyacetyl chloride with thiosemicarbazide, followed by cyclization with phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
DMTD has been the subject of numerous scientific studies due to its potential applications in various fields. DMTD has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. DMTD has been used in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. DMTD has also been used as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)9-13-17-18-14(21-13)16-12(19)10-20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPBPOJDSOVJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
